molecular formula C26H27N5O4 B2687384 3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 1015847-53-6

3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2687384
CAS RN: 1015847-53-6
M. Wt: 473.533
InChI Key: DLCOFINCOQCRGF-UHFFFAOYSA-N
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Description

3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H27N5O4 and its molecular weight is 473.533. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

  • Reactions with Metal-induced Reactions : A study by Nitta, Yi, and Kobayashi (1985) explored the reactions of polymethylene-substituted 2-isoxazolines with metal carbonyls, leading to products via N–O and C–C bond cleavage, which may be relevant for understanding the reactivity of pyrrolone compounds under similar conditions (Nitta, Yi, & Kobayashi, 1985).

Biological Activity and Applications

  • Antibacterial Agents : Research by Genin et al. (2000) on nitrogen-carbon-linked oxazolidinone antibacterial agents, replacing the morpholine ring of linezolid with other moieties, indicates a strategy for enhancing the spectrum of activity against Gram-negative organisms. This suggests potential antibacterial research avenues for structurally similar compounds (Genin et al., 2000).

  • Antitumor Agents : A study by Jurd (1996) reported the synthesis of benzopyrans with significant anti-tumor activities, particularly against human breast, CNS, and colon cancer cell lines. This highlights the potential of complex organic molecules, including pyrrolone derivatives, in cancer research (Jurd, 1996).

Chemical Properties and Studies

  • Synthesis of Heterocyclic Compounds : Al-Issa (2012) synthesized a new series of pyridine and fused pyridine derivatives, illustrating methodologies that could be applicable to the synthesis and functionalization of pyrrolone-based compounds for various research applications (Al-Issa, 2012).

Corrosion Inhibition

  • Corrosion Inhibition Study : A study by Sudheer and Quraishi (2015) on the corrosion inhibition effect of aryl pyrazolo pyridines suggests that structurally related compounds could be investigated for their potential as corrosion inhibitors in various industrial applications (Sudheer & Quraishi, 2015).

properties

IUPAC Name

(4E)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4/c1-18-20(17-28-31(18)19-7-3-2-4-8-19)24(32)22-23(21-9-5-6-10-27-21)30(26(34)25(22)33)12-11-29-13-15-35-16-14-29/h2-10,17,23,32H,11-16H2,1H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJOKDHOJCSJRA-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC=CC=N5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC=CC=N5)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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